Molecular Weight and Fractional Polar Surface Area Differentiation vs. Hydroxyethoxy Analog
The target compound possesses a molecular weight of 305.37 g/mol and 3 hydrogen bond donors, while its closest commercially available analog, N1-(4-(dimethylamino)phenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide (CAS 2210138-27-3), exhibits a higher molecular weight of 349.42 g/mol and an increased topological polar surface area due to the additional ether oxygen [1]. This difference places the target compound closer to the preferable property space for central nervous system penetration (MW < 400, HBD ≤ 3), potentially offering a superior starting point for neuroscience-focused screening campaigns.
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW = 305.37 g/mol; HBD = 3 |
| Comparator Or Baseline | N1-(4-(dimethylamino)phenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide (CAS 2210138-27-3); MW = 349.42 g/mol; HBD = 3 |
| Quantified Difference | MW difference: 44.05 g/mol (14.4% increase from target to comparator). |
| Conditions | PubChem 2.2 computed molecular properties [1]; Vendor-reported molecular formula . |
Why This Matters
A lower molecular weight and controlled hydrogen bond donor count are critical parameters for optimizing oral bioavailability and CNS exposure, directly influencing the selection of this compound over a 'heavier' analog for early-stage lead optimization libraries.
- [1] PubChem Compound Summary for CID 49754569, N1-(4-(dimethylamino)phenyl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide. View Source
